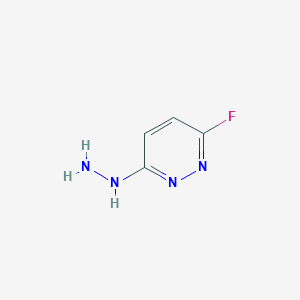

3-Fluoro-6-hydrazinylpyridazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-fluoropyridazin-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN4/c5-3-1-2-4(7-6)9-8-3/h1-2H,6H2,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUSMRQLNZZJAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1NN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Preparations of 3 Fluoro 6 Hydrazinylpyridazine

Established Synthetic Routes to Halogenated Hydrazinylpyridazines

The synthesis of halogenated hydrazinylpyridazines is fundamentally built upon the principles of heterocyclic chemistry, primarily involving the modification of pre-existing pyridazine (B1198779) rings or the construction of the ring from acyclic precursors.

Nucleophilic Substitution Strategies for Pyridazine Derivatization

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the functionalization of pyridazine rings, particularly those activated by halogen atoms. Dihalopyridazines, such as 3,6-dichloropyridazine (B152260), serve as versatile and common starting materials. The reaction of these precursors with hydrazine (B178648) hydrate (B1144303) is a direct and widely employed method to introduce the hydrazinyl group.

The selectivity of this substitution is a critical aspect. For instance, reacting 3,6-dichloropyridazine with hydrazine in a controlled manner, typically at room temperature in a solvent like ethanol, preferentially yields 3-chloro-6-hydrazinylpyridazine. iau.iriau.ir This mono-substitution occurs because the introduction of the first electron-donating hydrazinyl group deactivates the pyridazine ring towards further nucleophilic attack.

Advanced strategies have been developed to introduce various substituents alongside the hydrazinyl group. One such method involves the initial reaction of 3,6-dichloropyridazine with other nucleophiles, like N-monoalkylbenzylamines, followed by a subsequent reaction with hydrazine to replace the second chlorine atom. nih.gov Another approach uses metallation to functionalize 3,6-dichloropyridazine, followed by the introduction of hydrazine, enabling the creation of highly substituted pyridazine derivatives. rsc.org The choice of nucleophile and reaction conditions allows for a diverse range of halogenated pyridazines to be prepared. jofamericanscience.org

The general scheme for nucleophilic substitution of a dihalopyridazine with hydrazine can be summarized as follows:

| Precursor | Reagent | Product | Conditions |

| 3,6-Dichloropyridazine | Hydrazine | 3-Chloro-6-hydrazinylpyridazine | Ethanol, Room Temperature |

| 3,6-Dichloropyridazine | N-Alkylbenzylamine, then Hydrazine | 3-Alkylamino-6-hydrazinylpyridazine | Multi-step process |

| 2,6-Difluoropyridine (B73466) | Hydrazine Monohydrate | 2-Fluoro-6-hydrazinopyridine (B1270136) | DMSO, 65°C, 30 hours |

| *Note: This is a pyridine (B92270) analog, but the principle is directly applicable to pyridazine synthesis. |

Condensation Reactions in Pyridazine Ring Formation

While derivatization of existing rings is common, the fundamental pyridazine structure can also be built from acyclic compounds through condensation reactions. A key industrial route to the pyridazine core involves the reaction of maleic anhydride (B1165640) with hydrazine hydrate. google.com This reaction first forms maleic hydrazide (technically, 6-hydroxypyridazin-3(2H)-one), which exists in equilibrium with its tautomer, 3,6-dihydroxypyridazine.

This dihydroxy derivative is a crucial precursor for halogenated pyridazines. It can be converted into 3,6-dichloropyridazine by reacting with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.comgoogle.comchemicalbook.com This two-step process—ring formation via condensation followed by halogenation—represents a foundational pathway to the precursors needed for synthesizing hydrazinylpyridazines.

The Hantzsch pyridine synthesis, which involves the condensation of β-dicarbonyl compounds, an aldehyde, and ammonia, provides a conceptual framework for ring formation, although direct application to pyridazines requires using hydrazine in place of ammonia. baranlab.orgyoutube.com

Specific Synthesis of 3-Fluoro-6-hydrazinylpyridazine

The synthesis of the title compound, this compound, is not typically achieved in a single step but rather through a strategic sequence involving fluorination and hydrazinolysis of pyridazine precursors.

Fluorination Approaches in the Synthesis of Pyridazines

Introducing a fluorine atom onto a pyridazine ring can be accomplished through several methods. The most common industrial method is the halogen exchange (HALEX) reaction, where chloro-substituted pyridazines are converted to their fluoro-analogs using a fluoride (B91410) salt.

For example, 3,6-dichloropyridazine can be converted to 3-chloro-6-fluoropyridazine (B1600465) or 3,6-difluoropyridazine. This transformation is typically carried out using spray-dried potassium fluoride (KF) or cesium fluoride (CsF) at elevated temperatures in an aprotic polar solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net The efficiency of these reactions is often dependent on the reactivity of the fluoride source and the specific reaction conditions.

More advanced fluorination techniques are also being explored. Direct C-H fluorination of diazines (a class of molecules that includes pyridazine) using reagents like silver(II) fluoride (AgF₂) can install a fluorine atom at the position adjacent to a ring nitrogen. acs.org Another method involves the diazotization of an aminopyridazine in the presence of hydrogen fluoride (the Balz-Schiemann reaction), though this can sometimes result in low yields for pyridazine systems. usgs.govacs.org

Preparation from Precursor Pyridazine Derivatives

The most logical and practical synthesis of this compound involves a two-step sequence starting from the readily available 3,6-dichloropyridazine.

Fluorination: The first step is a selective halogen exchange to replace one or both chlorine atoms with fluorine. By carefully controlling the stoichiometry and reaction conditions of the HALEX reaction, it is possible to favor the formation of 3-chloro-6-fluoropyridazine or proceed to 3,6-difluoropyridazine.

Hydrazinolysis: The resulting fluorinated pyridazine is then reacted with hydrazine hydrate. In the case of 3,6-difluoropyridazine, the fluorine atoms are highly activated towards nucleophilic substitution. A controlled reaction with one equivalent of hydrazine is expected to selectively displace one fluorine atom to yield this compound. The reactivity of a C-F bond is generally higher than a C-Cl bond in SNAr reactions, so starting with 3-chloro-6-fluoropyridazine would also be expected to yield the desired product via displacement of the fluorine atom.

This selective mono-substitution with hydrazine is well-documented in the analogous pyridine series, where 2,6-difluoropyridine reacts with hydrazine to give 2-fluoro-6-hydrazinopyridine in good yield.

Illustrative Synthetic Pathway:

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| A | 3,6-Dichloropyridazine | KF or CsF, DMSO | 3,6-Difluoropyridazine |

| B | 3,6-Difluoropyridazine | Hydrazine Monohydrate | This compound |

Optimization of Reaction Conditions and Process Development

Optimizing the synthesis of this compound is crucial for achieving high yield, purity, and scalability. Key parameters that require careful control include temperature, solvent, reaction time, and the stoichiometry of the reagents.

For the hydrazinolysis step, controlling the molar ratio of the dihalopyridazine precursor to hydrazine is critical to prevent the formation of the di-substituted byproduct, 3,6-dihydrazinylpyridazine. The reaction temperature must also be managed; while higher temperatures can increase the reaction rate, they can also lead to undesired side reactions.

The use of microwave irradiation has emerged as a valuable tool in process development. It can significantly reduce reaction times and, in many cases, improve product yields for the synthesis of pyridazine derivatives. researchgate.net

In the fluorination step, the choice of fluoride source and solvent is paramount. The combination of cesium fluoride (CsF) and dimethyl sulfoxide (DMSO) has been shown to be particularly effective for the fluorination of dichloropyridines and can be applied to pyridazine systems. researchgate.net The physical properties of the fluoride salt, such as particle size and dryness (e.g., using spray-dried KF), are also important factors for ensuring high reactivity and reproducible results.

Solid-Phase Organic Synthesis (SPOS) Techniques for Pyridazine Scaffolds

Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for the rapid generation of libraries of organic molecules, including pyridazine derivatives. This methodology offers significant advantages over traditional solution-phase synthesis, such as simplified purification procedures and the ability to drive reactions to completion by using an excess of reagents.

A notable advancement in the solid-phase synthesis of pyridazine scaffolds involves the use of a polymer-bound benzenesulfinate (B1229208) linker. oup.com This approach provides a versatile platform for the construction of 3,6-disubstituted pyridazines. The general synthetic sequence commences with the attachment of a suitable α-bromoketone substrate to the polymer-bound sodium benzenesulfinate resin. This is followed by a crucial condensation step with hydrazine, which not only facilitates the formation of the pyridazine ring but also cleaves the desired product from the solid support. oup.com

The reaction of the polymer-bound sodium benzenesulfinate with various α-bromoketones proceeds to form a β-ketosulfone resin. Subsequent treatment with hydrazine hydrate leads to the formation of the pyridazine ring and its release from the solid support. This method has been successfully applied to generate a library of 3,6-disubstituted pyridazine derivatives. oup.com

To conceptually apply this to the synthesis of a precursor to this compound, one could envision using a fluorinated α-bromoketone as the initial building block. The subsequent cyclization with hydrazine would then yield a 3-fluoro-6-substituted pyridazine. The introduction of the hydrazinyl group at the 6-position could potentially be achieved in a subsequent step or by utilizing a protected hydrazine derivative during the cyclization.

The following table illustrates the types of 3,6-disubstituted pyridazines that have been synthesized using this solid-phase methodology, showcasing the versatility of the approach with different substituted α-bromoketones.

| Entry | R1 Group | R2 Group | Product |

| 1 | p-Chlorophenyl | H | 3-(p-Chlorophenyl)pyridazine |

| 2 | p-Bromophenyl | H | 3-(p-Bromophenyl)pyridazine |

| 3 | p-Methoxyphenyl | H | 3-(p-Methoxyphenyl)pyridazine |

| 4 | Phenyl | Phenyl | 3,6-Diphenylpyridazine |

| 5 | p-Chlorophenyl | p-Chlorophenyl | 3,6-Bis(p-chlorophenyl)pyridazine |

This table is a representative example based on the types of structures synthesized via the described solid-phase methodology and is for illustrative purposes.

Green Chemistry Principles in the Synthesis of Fluorinated Pyridazines

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety. nih.gov The synthesis of fluorinated pyridazines, including this compound, can benefit significantly from the application of these principles.

Safer Solvents and Reaction Conditions: A primary focus of green chemistry is the reduction or elimination of hazardous solvents. skpharmteco.com Traditional organic syntheses often rely on volatile and toxic solvents. Research into the green synthesis of pyridine derivatives, a related class of aza-heterocycles, has explored the use of more environmentally benign solvents such as water, ethanol, or solvent-free conditions. nih.govresearchgate.net For the synthesis of fluorinated pyridazines, the selection of a greener solvent for both the fluorination step and the pyridazine ring formation is a key consideration.

Atom Economy and Waste Reduction: Green chemistry emphasizes the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. mun.ca The development of catalytic methods for fluorination and C-H functionalization of pyridazine rings can significantly improve atom economy by avoiding the use of stoichiometric reagents that generate large amounts of waste. For instance, the use of electrophilic fluorinating agents like Selectfluor® in catalytic amounts or under milder conditions can contribute to a greener process. researchgate.netrsc.org

Alternative Energy Sources: The use of alternative energy sources such as microwave irradiation and ultrasound can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. nih.gov These techniques have been successfully applied to the synthesis of various heterocyclic compounds and could be adapted for the synthesis of fluorinated pyridazines.

Catalysis: The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of pyridazine derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have proven effective for the functionalization of the pyridazine ring. mdpi.com Employing these catalytic methods can reduce the number of synthetic steps and the amount of waste generated.

The table below summarizes key green chemistry principles and their potential application in the synthesis of fluorinated pyridazines.

| Green Chemistry Principle | Application in Fluorinated Pyridazine Synthesis |

| Prevention | Designing synthetic routes that minimize waste generation from the outset. |

| Atom Economy | Utilizing catalytic methods for fluorination and C-C/C-N bond formation to maximize the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Employing less toxic fluorinating agents and avoiding hazardous reagents. |

| Designing Safer Chemicals | The target molecule itself, this compound, is a building block for potentially safer and more effective pharmaceuticals. |

| Safer Solvents and Auxiliaries | Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions. skpharmteco.com |

| Design for Energy Efficiency | Utilizing microwave or ultrasonic irradiation to reduce reaction times and energy consumption. nih.gov |

| Use of Renewable Feedstocks | Exploring bio-based starting materials where feasible. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps and waste. |

| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric amounts to improve efficiency and reduce waste. mdpi.com |

By integrating these advanced synthetic methodologies and green chemistry principles, the preparation of this compound can be achieved in a more efficient, scalable, and environmentally responsible manner.

Reactivity and Derivatization Chemistry of 3 Fluoro 6 Hydrazinylpyridazine

Transformations Involving the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) of 3-fluoro-6-hydrazinylpyridazine is the primary site for a variety of chemical reactions, allowing for the construction of more complex molecular architectures.

Condensation Reactions with Carbonyl Compounds to Form Hydrazones

The reaction of this compound with carbonyl compounds, such as aldehydes and ketones, readily forms hydrazones. jocpr.comsemanticscholar.org This condensation reaction is a fundamental transformation, often serving as a crucial step in the synthesis of more complex heterocyclic systems. jocpr.comresearchgate.net The reaction typically proceeds by heating the reactants in a suitable solvent, sometimes with a catalytic amount of acid. jocpr.comresearchgate.net The resulting hydrazones, characterized by the -N=CH- group, are themselves valuable intermediates for further chemical modifications. jocpr.comsemanticscholar.org

For instance, the condensation of this compound with various aromatic aldehydes can be carried out in ethanol. This reaction is not only a common method for synthesizing hydrazone derivatives but also a key step in preparing precursors for more complex heterocyclic structures. nih.govminarjournal.com

Table 1: Examples of Hydrazone Formation from this compound

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product (Hydrazone) | Reaction Conditions |

| This compound | Aromatic Aldehyde | Arylidenehydrazinyl-6-fluoropyridazine | Ethanol, Reflux |

| This compound | Ketone | Corresponding Ketohydrazone | Varies, often with acid or base catalyst |

Intramolecular and Intermolecular Cyclization Reactions

The hydrazone derivatives of this compound are excellent precursors for a variety of cyclization reactions, leading to the formation of fused and non-fused heterocyclic systems. nih.govrsc.orgrsc.org

One of the most significant applications of this compound is in the synthesis of Current time information in Bangalore, IN.smolecule.comtriazolo[4,3-b]pyridazines. These fused heterocyclic systems are of great interest in medicinal chemistry. nih.gov The synthesis is typically achieved through a two-step process. First, a condensation reaction with an aldehyde forms a hydrazone intermediate. This intermediate then undergoes oxidative cyclization to yield the triazolopyridazine core. Various oxidizing agents can be employed for this cyclization.

The general synthetic route involves reacting this compound with an appropriate aldehyde to form the corresponding hydrazone, which is then cyclized. This methodology allows for the introduction of diverse substituents onto the triazolopyridazine scaffold, enabling the exploration of structure-activity relationships for various biological targets. nih.gov

The hydrazinyl moiety of this compound can also be utilized in the construction of pyrazole (B372694) rings. Pyrazoles are a well-known class of five-membered heterocycles with a wide range of biological activities. nih.govmdpi.commdpi.com The synthesis of pyrazoles often involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.commdpi.com

For example, this compound can react with various β-dicarbonyl compounds or their synthetic equivalents to yield substituted pyrazoles. mdpi.comorganic-chemistry.org The reaction conditions can be tailored to control the regioselectivity of the cyclization, leading to different substitution patterns on the pyrazole ring. mdpi.com The versatility of this approach allows for the synthesis of a diverse library of pyrazole derivatives for further investigation. nih.govresearchgate.net

Oxidation Reactions to Azo and Azoxy Compounds

The hydrazinyl group of this compound can be oxidized to form azo (-N=N-) or azoxy (-N=N(O)-) compounds. This transformation can be achieved using various oxidizing agents. organic-chemistry.orgmdpi.com The resulting azo compounds are often colored and have found applications as dyes. nih.gov The oxidation reaction needs to be carefully controlled to obtain the desired product, as over-oxidation can lead to other species. mdpi.com

Common oxidizing agents for the conversion of hydrazines to azo compounds include potassium permanganate (B83412) and hydrogen peroxide. More modern and milder methods are also being developed to improve the efficiency and selectivity of this transformation. organic-chemistry.orgrsc.org

Reduction Pathways to Amines

The hydrazinyl group can be reduced to an amino group (-NH2). This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. This transformation provides a synthetic route to 3-amino-6-fluoropyridazine, which can be a valuable intermediate for further functionalization of the pyridazine (B1198779) ring. The resulting amine can participate in a wide range of reactions, including nucleophilic substitutions and amide bond formations.

Table 2: Summary of Transformations of the Hydrazinyl Moiety

| Reaction Type | Reactant | Reagent(s) | Product Type |

| Condensation | Carbonyl Compound | Acid/Base Catalyst | Hydrazone |

| Intramolecular Cyclization | Hydrazone Derivative | Oxidizing Agent | Fused Heterocycle (e.g., Triazolopyridazine) |

| Intermolecular Cyclization | 1,3-Dicarbonyl Compound | - | Pyrazole Derivative |

| Oxidation | - | Oxidizing Agent (e.g., KMnO4, H2O2) | Azo/Azoxy Compound |

| Reduction | - | Reducing Agent (e.g., NaBH4, LiAlH4) | Amine |

Reactivity Governed by the Fluoro Substituent

The fluorine atom at the 3-position of the pyridazine ring plays a crucial role in the molecule's reactivity, primarily through its involvement in nucleophilic aromatic substitution and its stereoelectronic influence on adjacent parts of the molecule.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

The pyridazine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is further enhanced by the presence of the highly electronegative fluorine atom. Consequently, the carbon atom attached to the fluorine is highly susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.compharmdguru.comlibretexts.org In this type of reaction, a nucleophile replaces the fluoride (B91410) ion.

The general mechanism for SNAr involves a two-step addition-elimination process. libretexts.org First, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance, with the negative charge delocalized over the electron-deficient pyridazine ring. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

In the context of heterocyclic systems like pyridazine, fluorine is often a better leaving group than other halogens for SNAr reactions. organicchemistrytutor.com This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This increased reactivity at the C-F bond makes this compound a versatile precursor for introducing a wide variety of functional groups at the 3-position. For instance, reactions with amines, alkoxides, and thiolates can be used to synthesize a diverse array of 3-substituted-6-hydrazinylpyridazine derivatives. tandfonline.com

Fluorine's Stereoelectronic Influence on Adjacent Reaction Centers

The fluorine atom exerts significant stereoelectronic effects that can influence the conformation and reactivity of the entire molecule. researchgate.netethz.ch These effects arise from the interplay of orbital interactions and electrostatic forces. The strong electron-withdrawing inductive effect of fluorine decreases the electron density of the pyridazine ring and the basicity of the ring nitrogens as well as the hydrazinyl group.

Furthermore, hyperconjugative interactions between the C-F bond and adjacent orbitals can play a role in the molecule's stability and reactivity. ethz.ch These subtle electronic influences can be critical in directing the outcome of chemical reactions and are an important consideration in the design of molecules with specific biological activities. researchgate.netscispace.com

Multi-component Reactions Leveraging the Pyridazine Scaffold

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govepa.govresearchgate.net The this compound molecule is an excellent substrate for MCRs due to the presence of the reactive hydrazinyl group. This moiety can readily participate in condensation reactions with carbonyl compounds and other electrophiles to construct a variety of fused heterocyclic systems.

For example, the hydrazinyl group can react with 1,3-dicarbonyl compounds or their equivalents to form pyrazole rings. This reactivity can be harnessed in MCRs to build complex polycyclic structures. Similarly, reaction with aldehydes followed by oxidative cyclization is a common strategy for the synthesis of triazole rings fused to the pyridazine core. nih.govbohrium.com The imidazo[1,2-b]pyridazine (B131497) scaffold can be synthesized via the condensation of a 3-aminopyridazine (B1208633) derivative with an α-haloketone or through a Groebke–Blackburn three-component reaction involving an aminopyridazine, an aldehyde, and an isocyanide. nih.govthieme-connect.com

The versatility of the pyridazine scaffold in MCRs allows for the rapid generation of diverse chemical libraries for drug discovery and material science applications. By strategically choosing the components for the MCR, a wide range of substituents can be introduced, leading to compounds with tailored properties. Some important heterocyclic systems that can be synthesized using the hydrazinylpyridazine core include:

Pyrazolo[5,1-c] nih.govCurrent time information in Bangalore, IN.sci-hub.setriazines : These are formed through the reaction of a hydrazinylpyridazine with reagents that can generate a pyrazole ring fused to a triazine. eurjchem.comsciencepublishinggroup.comnih.govtandfonline.commerckmillipore.com

Triazolo[4,3-b]pyridazines : These can be synthesized by reacting hydrazinylpyridazines with one-carbon synthons like orthoesters or aldehydes followed by cyclization. nih.govbohrium.comsci-hub.seepa.govrsc.org

Imidazo[1,2-b]pyridazines : These are typically formed from 3-aminopyridazines, but derivatization of the hydrazinyl group could potentially lead to precursors for this scaffold as well. tandfonline.comnih.govumich.eduoup.com

Spectroscopic Characterization Methodologies for 3 Fluoro 6 Hydrazinylpyridazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-Fluoro-6-hydrazinylpyridazine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of its atomic connectivity and electronic properties.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In this compound, the pyridazine (B1198779) ring protons and the protons of the hydrazinyl group give rise to characteristic signals.

The pyridazine ring protons, located at positions 4 and 5, are expected to appear as doublets due to coupling with each other. The electron-withdrawing nature of the fluorine atom at position 3 and the nitrogen atoms in the ring would deshield these protons, causing them to resonate at a lower field (higher ppm value). Based on data from similar pyridazine derivatives, the chemical shifts for these protons can be estimated to be in the range of δ 7.0-8.0 ppm. nih.govuni.lu The coupling constant between these adjacent protons (³JHH) would typically be in the range of 8-10 Hz.

The protons of the hydrazinyl group (-NHNH₂) are exchangeable with deuterium (B1214612) and their signals may be broad. The NH₂ protons are expected to appear as a broad singlet, typically in the range of δ 4.0-5.0 ppm, while the NH proton, being adjacent to the pyridazine ring, would be more deshielded and could appear as a singlet in the range of δ 8.0-9.0 ppm. acs.org The exact chemical shifts can be influenced by solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This data is estimated based on analogous compounds.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 | 7.2 - 7.5 | Doublet |

| H-5 | 7.6 - 7.9 | Doublet |

| -NH ₂ | 4.0 - 5.0 | Broad Singlet |

| -NH - | 8.0 - 9.0 | Singlet |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The four carbon atoms of the pyridazine ring in this compound will exhibit distinct signals.

The carbon atom bonded to the fluorine (C-3) will show a large coupling constant (¹JCF) and its chemical shift will be significantly influenced by the high electronegativity of fluorine, typically appearing in the range of δ 150-165 ppm. The carbon atom bearing the hydrazinyl group (C-6) is also expected to be in a similar downfield region. The other two pyridazine carbons (C-4 and C-5) would resonate at higher fields, generally between δ 110-130 ppm. acs.orghmdb.ca

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This data is estimated based on analogous compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | 155 - 165 (d, ¹JCF ≈ 230-250 Hz) |

| C-4 | 115 - 125 |

| C-5 | 120 - 130 |

| C-6 | 150 - 160 |

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom is sensitive to its electronic environment. In aromatic systems like pyridazine, the fluorine chemical shift is influenced by the substituents on the ring. For fluoropyridines, chemical shifts are typically observed in the range of -110 to -150 ppm relative to a standard like CFCl₃. rsc.orgscholaris.ca The fluorine signal will likely appear as a doublet of doublets due to coupling with the adjacent protons H-4 and H-5.

Table 3: Predicted ¹⁹F NMR Data for this compound This data is estimated based on analogous compounds.

| Parameter | Predicted Value |

|---|---|

| Chemical Shift (δ, ppm) | -120 to -140 |

| Multiplicity | Doublet of Doublets |

Vibrational Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands are expected for the N-H, C-F, C=N, and C=C bonds.

The N-H stretching vibrations of the hydrazinyl group typically appear as one or two sharp bands in the region of 3200-3400 cm⁻¹. nih.gov The C-F stretching vibration gives rise to a strong absorption band, usually in the range of 1200-1300 cm⁻¹. The pyridazine ring itself will have a series of characteristic absorptions. The C=N and C=C stretching vibrations within the aromatic ring are expected to appear in the 1400-1600 cm⁻¹ region. nih.govresearchgate.net The region below 1000 cm⁻¹ is known as the fingerprint region and contains a complex pattern of peaks that is unique to the molecule. nih.gov

Table 4: Predicted Characteristic IR Absorption Bands for this compound This data is estimated based on analogous compounds.

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| -NH₂ / -NH- | N-H Stretch | 3200 - 3400 |

| Pyridazine Ring | C-H Stretch | 3000 - 3100 |

| Pyridazine Ring | C=N, C=C Stretch | 1400 - 1600 |

| C-F | C-F Stretch | 1200 - 1300 |

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy measures the absorption of light due to molecular vibrations, Raman spectroscopy measures the inelastic scattering of light. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.

For this compound, the symmetric vibrations of the pyridazine ring are expected to be particularly Raman active. The C=C and C=N stretching modes of the ring, which appear in the 1400-1600 cm⁻¹ region in the IR spectrum, will also be prominent in the Raman spectrum. hmdb.caresearchgate.net The C-F bond, while having a strong IR absorption, may show a weaker Raman signal. Raman spectroscopy can provide a unique vibrational fingerprint of the molecule, which is useful for identification and for studying intermolecular interactions in the solid state. americanpharmaceuticalreview.commdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information can be used to elucidate the elemental composition and structure of a molecule. In the analysis of this compound, both high-resolution and liquid chromatography-coupled mass spectrometry techniques are invaluable.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of a molecule's elemental formula. bioanalysis-zone.comrsc.orgyoutube.com The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound (C₄H₅FN₄) is 129.05710 Da. uni.lu HRMS can experimentally confirm this mass with a high degree of confidence, thereby distinguishing it from other compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com This capability is crucial for confirming the identity of newly synthesized compounds or for identifying unknown analytes in complex mixtures. uni-saarland.de

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of this compound to aid in its identification. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 129.05710 | 120.5 |

| [M+Na]⁺ | 151.03904 | 129.4 |

| [M-H]⁻ | 127.04254 | 120.2 |

| [M+NH₄]⁺ | 146.08364 | 139.2 |

| [M+K]⁺ | 167.01298 | 127.4 |

| [M+H-H₂O]⁺ | 111.04708 | 112.4 |

| [M+HCOO]⁻ | 173.04802 | 144.5 |

This table presents predicted mass-to-charge ratios (m/z) and collision cross-section (CCS) values for various adducts of this compound, which are useful for its identification via high-resolution mass spectrometry.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography (LC) with the detection power of mass spectrometry. pageplace.dechromatographyonline.com This technique is routinely used to assess the purity of this compound and to confirm its molecular weight. researchgate.net

In a typical LC-MS analysis, the sample is first injected into an LC system, where it passes through a column (e.g., a C18 column) that separates the target compound from impurities. The separated components then enter the mass spectrometer, which provides molecular weight information for each eluting peak. For instance, in the synthesis of related pyridazine derivatives, LC-MS has been used to confirm the formation of the desired product and to identify any byproducts or unreacted starting materials. researchgate.netresearchgate.net The use of ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) can offer even greater resolution and sensitivity. researchgate.net The molecular ion peak corresponding to the molecular weight of this compound would be expected in the mass spectrum.

X-ray Crystallography for Absolute Structure Determination

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound must first be grown. uhu-ciqso.es This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern of spots is collected and analyzed to solve the crystal structure. uol.de

The data from X-ray crystallography also reveals how molecules are arranged in the crystal lattice, a study known as crystal packing. This arrangement is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. ed.ac.ukmdpi.com

For this compound, the hydrazinyl group (-NHNH₂) is a potent hydrogen bond donor, while the nitrogen atoms of the pyridazine ring and the fluorine atom can act as hydrogen bond acceptors. It is therefore highly probable that the crystal structure is stabilized by a network of intermolecular hydrogen bonds, likely of the N-H···N and N-H···F types. scispace.comrsc.org Analysis of similar structures, such as (E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine, shows the presence of intermolecular N–H···N hydrogen bonds that form a chain structure. scispace.com

Computational Chemistry and Theoretical Investigations of Fluorinated Hydrazinylpyridazines

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular structures, properties, and reactivity. These computational methods are especially valuable for studying novel or hypothetical compounds like 3-Fluoro-6-hydrazinylpyridazine.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry and electronic properties of molecules. For fluorinated pyridazine (B1198779) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict molecular geometries. These calculations would reveal bond lengths, bond angles, and dihedral angles for this compound.

In related heterocyclic compounds, DFT has been successfully used to compare theoretical and experimental values, showing good agreement. For instance, studies on substituted triazolo[4,3-b]pyridazines, which can be synthesized from hydrazinylpyridazines, have utilized DFT to confirm structures determined by X-ray diffraction. nih.gov The introduction of a fluorine atom, as in this compound, is known to influence the electronic properties of the molecule significantly. DFT calculations can quantify these effects, such as the inductive electron-withdrawing nature of fluorine, which impacts the charge distribution and reactivity of the pyridazine ring.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

For pyridazine derivatives, a smaller HOMO-LUMO gap generally suggests higher reactivity. d-nb.info Computational studies on analogous compounds, such as 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl] beilstein-journals.orgbeilstein-journals.orgresearchgate.nettriazolo[4,3-b]pyridazine, have shown that the HOMO is often localized on one part of the molecule (e.g., the phenoxy ring), while the LUMO is situated on another (e.g., the triazole-pyridazine rings). d-nb.info In the case of this compound, the electron-withdrawing fluorine atom would be expected to lower both the HOMO and LUMO energy levels, potentially affecting the energy gap and thus the molecule's reactivity profile.

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties for a Related Pyridazine Derivative This table presents hypothetical data for illustrative purposes, based on general principles observed in related compounds.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For a molecule like this compound, an MEP map would likely show a region of high negative potential around the nitrogen atoms of the pyridazine ring and the lone pairs of the hydrazinyl group, indicating their susceptibility to protonation or interaction with electrophiles. nih.gov Conversely, the fluorine atom, being highly electronegative, would create a region of positive potential on the adjacent carbon atom. Such maps are instrumental in understanding intermolecular interactions, including hydrogen bonding. nih.gov

Conformational Analysis and Stereoelectronic Effects of Fluorine

The introduction of a fluorine atom into a molecule can have significant stereoelectronic effects that influence its conformation. The "gauche effect," where a gauche conformation is preferred over an anti conformation for vicinal electronegative substituents, is a well-documented phenomenon. In fluorinated heterocyclic systems, this effect can stabilize specific ring puckering or side-chain orientations.

Conformational analysis of fluorinated piperidines, for example, has shown a preference for the fluorine atom to occupy an axial position due to a combination of hyperconjugation and electrostatic interactions. beilstein-journals.org For this compound, computational studies would be necessary to determine the preferred rotational conformation of the hydrazinyl group relative to the fluorinated pyridazine ring. These studies would likely reveal the interplay between steric hindrance and favorable stereoelectronic interactions involving the fluorine atom and the lone pairs of the hydrazinyl nitrogens.

Studies of Intermolecular Interactions in the Solid State

The arrangement of molecules in the solid state is governed by a network of intermolecular interactions, with hydrogen bonding often playing a dominant role.

The hydrazinyl group in this compound is capable of acting as both a hydrogen bond donor (from the N-H groups) and an acceptor (at the lone pairs of the nitrogen atoms). In the solid state, it is highly probable that this compound would form extensive hydrogen bonding networks.

Crystal structure analyses of related hydrazinylpyridazine derivatives have revealed the formation of dimers and chains through N-H···N hydrogen bonds. For example, in the crystal structure of 3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine, molecules are linked into non-planar dimers via N—H⋯N hydrogen bonds. The presence of the electronegative fluorine atom in this compound could also lead to the formation of C-H···F or N-H···F hydrogen bonds, further influencing the crystal packing. Understanding these hydrogen bonding networks is crucial as they can significantly impact the physical properties of the compound, such as its melting point and solubility.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This method maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of close contacts with neighboring molecules. For fluorinated hydrazinylpyridazines, such as this compound, this analysis offers critical insights into the nature and relative importance of various non-covalent interactions that govern the crystal packing.

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. The properties mapped onto this surface, such as dnorm (normalized contact distance), shape index, and curvedness, reveal key features of intermolecular interactions.

A dnorm map uses a red-white-blue color scheme, where red spots indicate shorter intermolecular contacts (stronger interactions, such as hydrogen bonds), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts. For this compound, prominent red spots would be expected, corresponding to hydrogen bonds formed by the hydrazinyl (-NHNH2) group, which can act as both a donor and an acceptor. The fluorine atom and the pyridazine ring nitrogen atoms would also participate in hydrogen bonding and other dipole-dipole interactions. researchgate.net

For a molecule like this compound, the fingerprint plot would be dominated by specific interactions. The most significant contributions to the crystal packing would likely arise from H···H, N···H, and F···H contacts. The N···H interactions, representing hydrogen bonds, would appear as distinct "wings" on the plot. The fluorine atom's participation in hydrogen bonding (F···H) would also be visible. The presence of π-π stacking interactions between pyridazine rings would be indicated by characteristic features in the C···C contact region of the fingerprint plot. nih.gov

| Interaction Type | Typical Percentage Contribution | Description |

| H···H | 30-40% | Represents van der Waals forces and is typically the largest contributor to the overall surface area. |

| N···H/H···N | 20-30% | Corresponds to strong N-H···N or C-H···N hydrogen bonds, crucial for molecular packing. |

| F···H/H···F | 10-15% | Indicates the presence of C-H···F hydrogen bonds, which are significant in fluorinated compounds. |

| C···H/H···C | 5-10% | Relates to weaker C-H···π interactions. |

| C···C | 3-7% | Suggests the presence of π-π stacking interactions between the aromatic pyridazine rings. nih.gov |

| Other (N···C, F···C, etc.) | < 5% | Minor contributions from other van der Waals contacts. |

Note: The data in this table is representative and based on analyses of structurally similar fluorinated and nitrogen-containing heterocyclic compounds. The exact percentages for this compound would require specific crystallographic data.

Energy Frameworks Analysis

To further elucidate the quantitative aspects of crystal packing, energy framework analysis is employed. This computational method calculates the pairwise interaction energies between a central molecule and its neighbors in the crystal lattice and visualizes them as a network of cylinders. The thickness of the cylinders is proportional to the strength of the interaction, providing an intuitive and powerful representation of the energetic landscape of the crystal. rsc.orgrasayanjournal.co.in

By analyzing the topology of the energy frameworks, one can predict the mechanical properties of the crystalline material. For instance, if strong interaction energies are organized in a 3D network, the crystal is expected to be hard and brittle. Conversely, if the strong interactions are organized in 2D layers with weaker interactions between them, the crystal might exhibit slip planes and be more malleable. rsc.org

| Energy Component | Description | Relevance to this compound |

| Electrostatic | Arises from the interaction between the static charge distributions of the molecules. | Expected to be a dominant component due to the polar N-H and C-F bonds and the nitrogen heteroatoms, driving the formation of strong hydrogen bonds. rasayanjournal.co.in |

| Dispersion | Originates from instantaneous fluctuations in electron density (van der Waals forces). | Significant contribution from π-π stacking between the pyridazine rings and other non-polar interactions. |

| Repulsion | A short-range quantum mechanical effect that prevents molecules from collapsing into each other. | Defines the close-contact distances and the overall molecular packing density. |

| Polarization | The attractive interaction arising from the induction of a dipole moment in one molecule by another. | A smaller, but non-negligible, contribution to the overall stabilization energy. |

| Total Interaction Energy | The sum of the above components. | The overall magnitude and topology of the total interaction energy framework determine the crystal's stability and physical properties. researchgate.net |

Reaction Mechanism Studies and Prediction of Reactivity Pathways

Computational studies are invaluable for elucidating reaction mechanisms and predicting the reactivity of molecules like this compound. The presence of multiple functional groups—the nucleophilic hydrazinyl group, the electron-deficient fluorinated pyridazine ring, and the reactive nitrogen atoms—imparts a rich and versatile chemical reactivity to the molecule. researchgate.net

The hydrazinyl moiety is a potent nucleophile and can readily participate in condensation reactions with aldehydes and ketones to form hydrazones. It is also a key precursor for the synthesis of fused heterocyclic systems. For instance, it can undergo cyclization reactions with various electrophiles to form triazolopyridazines, a class of compounds with significant biological activities. researchgate.net Theoretical studies can model the transition states of these reactions to predict the most favorable reaction pathways and the regioselectivity of the cyclization. researchgate.net

The fluorinated pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom, being a good leaving group, can be displaced by various nucleophiles. The presence of the electron-withdrawing nitrogen atoms in the pyridazine ring activates the system towards such substitutions. Computational methods like Density Functional Theory (DFT) can be used to calculate the activation energies for the substitution at different positions on the ring, thereby predicting the most likely site of reaction.

Furthermore, this compound can participate in cycloaddition reactions. The pyridazine ring system can act as a diene or a dienophile in [4+2] cycloadditions, depending on the reaction partner. The hydrazinyl group can also be transformed into a diazo group, which can then undergo 1,3-dipolar cycloadditions. researchgate.net

In Silico Screening and Rational Design Strategies for Novel Fluorinated Scaffolds

The this compound scaffold is an attractive starting point for the rational design of novel bioactive molecules. In silico screening and computational design strategies play a pivotal role in exploring the chemical space around this scaffold to identify promising drug candidates. mdpi.comnih.gov

Virtual screening techniques, such as molecular docking, can be used to screen large libraries of compounds derived from the this compound core against specific biological targets. nih.gov These studies predict the binding affinity and the binding mode of the ligands within the active site of a protein, allowing for the prioritization of compounds for synthesis and biological testing. The fluorinated pyridazine scaffold can be strategically modified to enhance interactions with the target protein. mdpi.com

The fluorine atom is a particularly valuable tool in rational drug design. Its small size and high electronegativity can be exploited to modulate the physicochemical properties of the molecule, such as its lipophilicity, metabolic stability, and binding affinity. nih.gov For example, the introduction of a fluorine atom can lead to favorable interactions with the protein target, such as hydrogen bonds or dipole-dipole interactions, thereby improving potency. It can also block sites of metabolism, increasing the bioavailability of the drug.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key in silico strategies. In SBDD, the 3D structure of the target protein is used to design ligands that fit snugly into the active site. In LBDD, a set of known active compounds is used to build a pharmacophore model, which defines the essential structural features required for biological activity. This model can then be used to screen for new compounds containing the this compound scaffold that match the pharmacophore. nih.gov These computational approaches accelerate the drug discovery process by focusing synthetic efforts on the most promising candidates. dntb.gov.ua

Advanced Applications and Research Prospects of 3 Fluoro 6 Hydrazinylpyridazine Derivatives

Strategic Building Block in Complex Organic Synthesis

The reactivity of the hydrazine (B178648) group and the influence of the fluorine atom on the pyridazine (B1198779) core make 3-fluoro-6-hydrazinylpyridazine a valuable precursor in the synthesis of novel molecular architectures.

The this compound scaffold is a key starting material for the synthesis of various fused and substituted heterocyclic systems. The hydrazine moiety provides a reactive site for condensation and cyclization reactions with a range of electrophiles. For instance, its reaction with diketones, ketoesters, and other bifunctional compounds leads to the formation of new ring systems.

A prominent application is in the construction of triazolopyridazines, a class of compounds with significant biological activity. The synthesis typically involves the reaction of 3-hydrazinylpyridazine (B1252368) derivatives with reagents like cyanogen (B1215507) bromide to form an intermediate, which can then be cyclized. nih.gov For example, reacting the chloro-analogue, 3-chloro-6-hydrazinylpyridazine, is a common route to 6-chloro Current time information in Bangalore, IN.nih.govacs.orgtriazolo[4,3-b]pyridazine. nih.gov This strategy is adaptable for the 3-fluoro derivative, providing access to a fluorinated version of this important heterocyclic core.

Furthermore, cycloaddition reactions, such as the Huisgen [3+2] cycloaddition, represent an efficient method for creating diverse five-membered heterocyclic rings attached to the pyridazine core. researchgate.net The hydrazine group can be converted into a 1,3-dipole, which then reacts with various dipolarophiles to yield complex structures. These synthetic strategies underscore the compound's role as a versatile platform for generating molecular diversity. researchgate.netmdpi.comresearchgate.net

Table 1: Examples of Heterocyclic Frameworks Derived from Hydrazinylpyridazines This table is based on synthetic routes established for closely related analogs like 3-chloro-6-hydrazinylpyridazine, which are applicable to the fluoro-derivative.

| Starting Material | Reagent(s) | Resulting Heterocyclic Framework | Reaction Type | Reference |

|---|---|---|---|---|

| 3-Chloro-6-hydrazinylpyridazine | Cyanogen bromide | Current time information in Bangalore, IN.nih.govacs.orgTriazolo[4,3-b]pyridazine | Cyclization | nih.gov |

| 3-Chloro-6-hydrazinylpyridazine | Aryl Isocyanates | Substituted Pyridazinyl-semicarbazides | Addition | acs.org |

| 3-Chloro-6-hydrazinylpyridazine | Nitroacetophenone derivatives | Phenyl Pyridazinone Urea Derivatives | Cyclo-condensation | nih.gov |

| Hydrazinylpyridazine derivative | 1,3-Dipolarophile | Fused Five-membered Heterocycles | [3+2] Cycloaddition | researchgate.net |

In modern drug discovery, scaffold hopping and bioisosteric replacement are key strategies for optimizing lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles. acs.org Scaffold hopping involves replacing a central molecular core with a structurally different one that maintains similar biological activity. Bioisosterism refers to the substitution of an atom or group with another that has similar physical or chemical properties, leading to a similar biological response. mdpi.com

The this compound moiety is an excellent candidate for both approaches. The pyridazine ring itself is a well-known bioisostere for other aromatic systems, such as phenyl or pyridine (B92270) rings, in various kinase inhibitors. mdpi.comnih.gov Its incorporation can alter a molecule's properties, including solubility and metabolic stability.

The fluorine atom is a classic bioisostere for a hydrogen atom or a hydroxyl group. beilstein-journals.org Its introduction into a drug candidate can block metabolic oxidation at that position, increase binding affinity through favorable interactions with the target protein, and modulate the basicity (pKa) of nearby functional groups. beilstein-journals.orgnih.gov The combination of the pyridazine scaffold with a fluorine substituent makes this compound a valuable building block for designing new therapeutic agents with improved drug-like properties. For example, tetrahydropyridazine scaffolds, which can be synthesized from pyridazine precursors, are incorporated into peptides to stabilize their structure and enhance metabolic resistance. beilstein-journals.org

Development of Chemical Probes and Ligands

The structural features of this compound derivatives make them suitable for development as specialized chemical tools for biological and chemical research.

Derivatives of the pyridazine scaffold have been extensively investigated as inhibitors of various enzymes, making them useful as biochemical probes to study enzyme function and validate new drug targets. A notable example is the inhibition of phosphodiesterase 4 (PDE4), an enzyme crucial for regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govencyclopedia.pub

Researchers have synthesized series of pyridazinone derivatives that show potent and selective inhibition of PDE4 isoforms. acs.orgresearchgate.net For instance, 6-(3,4-dimethoxyphenyl)-4,5-dihydro-2H-pyridazin-3-ones have demonstrated significant PDE4 inhibitory activity, with IC₅₀ values in the nanomolar range. acs.org Structure-activity relationship (SAR) studies revealed that substitutions on the pyridazinone nitrogen are crucial for potency and selectivity. acs.orgresearchgate.net The development of such potent inhibitors allows for their use as chemical probes to explore the physiological and pathological roles of the PDE4 enzyme in inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.gov The design of these probes often involves creating a fluorescently labeled or biotinylated version of a potent inhibitor to enable detection and quantification of enzyme activity. thno.org

Table 2: PDE4 Inhibitory Activity of Representative Pyridazine/Phthalazinone Scaffolds

| Compound Class | Key Structural Feature | Reported Potency (pIC₅₀ / IC₅₀) | Significance | Reference |

|---|---|---|---|---|

| Dihydropyridazinone | N-2 substitution | IC₅₀ ~20 nM | Topological exploration led to potent, water-soluble inhibitors. | researchgate.net |

| Phthalazinone | cis-fused cyclohexane (B81311) ring | pIC₅₀ = 7.6 - 8.4 | Steric interactions of the fused ring are key for potent inhibition. | acs.org |

| Pyridazinone | Indole residue at position 4 | High inhibitory activity towards PDE4B | Increased planarity enhances interaction with the enzyme's active site. | nih.gov |

| Pyrazolo-pyrimidine | Fused-heterocyclic scaffold | IC₅₀ = 0.03 nM | Demonstrates high-affinity binding and potent inhibition. | encyclopedia.pub |

Nitrogen-containing heterocyclic compounds are fundamental ligands in coordination chemistry due to the presence of lone pairs of electrons on the nitrogen atoms, which can be donated to a metal center to form a coordinate bond. nih.gov this compound possesses multiple potential coordination sites: the two nitrogen atoms of the pyridazine ring and the two nitrogen atoms of the hydrazine moiety. This makes it a potentially versatile mono- or bidentate ligand. researchgate.net

The coordination behavior depends on the metal ion and reaction conditions. The hydrazine group is a well-known coordinating fragment, often binding to metal ions in a bidentate fashion to form stable five-membered chelate rings. jptcp.comresearchgate.net The pyridazine nitrogens can also coordinate, potentially leading to the formation of polynuclear complexes or metal-organic frameworks where the ligand bridges multiple metal centers. nih.gov

The presence of the electron-withdrawing fluorine atom can influence the electronic properties of the ligand, modulating the basicity of the nitrogen atoms and, consequently, the strength of the resulting metal-ligand bonds. Research on related bis-hydrazinopyridine and fluorinated quinoline (B57606) ligands has demonstrated their ability to form stable, well-defined complexes with transition metals like Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netjptcp.comnih.gov These complexes are themselves of interest for applications in catalysis, materials science, and as potential therapeutic agents. nih.govekb.eg

Contributions to Materials Science and Engineering

The incorporation of fluorinated heterocyclic compounds into polymers and other materials can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific optoelectronic characteristics. mdpi.comresearchgate.net While the direct application of this compound in materials science is an emerging area, the properties of related compounds suggest significant potential.

For example, a structurally similar compound, 2-fluoro-6-hydrazinopyridine (B1270136), is used in the synthesis of specialty polymers and coatings. Polymers synthesized using this fluorinated building block exhibit superior mechanical properties and thermal stability, making them suitable for high-performance applications. The pyridazine core is also recognized for its utility in developing materials with high fluorescence, with potential uses as sensors, electroluminescent materials, and semiconductors. mdpi.com The combination of a fluorinated pyridazine scaffold offers a promising strategy for developing novel functional materials. The high reactivity of the hydrazine group allows for its incorporation into polymer backbones or as a pendant group through various polymerization and post-polymerization modification techniques.

Table 3: Properties of Polymer Coatings Derived from a Related Fluorinated Hydrazino-Heterocycle

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Key Building Block | Reference |

|---|---|---|---|---|

| Coating A | 250 | 30 | 2-Fluoro-6-hydrazinopyridine derivative | |

| Coating B | 300 | 40 | 2-Fluoro-6-hydrazinopyridine derivative |

Exploration as Organic Semiconductors and Optoelectronic Materials

While direct research on this compound for organic electronics is nascent, the constituent components of the molecule suggest a strong potential for its derivatives in this field. Pyridazine and other diazine heterocycles are recognized as electron-deficient systems. mdpi.com This inherent electronic nature makes them valuable as π-bridges or as electron-acceptor units in the design of donor-acceptor (D-A) type organic semiconductor materials. mdpi.com The development of π-conjugated molecules based on pyridazine and electron-rich heterocycles like thiophene (B33073) has been a strategy to create materials with specific electronic and optical properties. mdpi.com

The introduction of a fluorine atom is a well-established strategy to modulate the electronic properties of organic materials. researchgate.netnih.gov Fluorination generally lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a π-conjugated system. This can enhance the material's stability against oxidative degradation and tune the energy gap, which is crucial for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). researchgate.net Studies on fluorinated N-heterocycles confirm their utility in creating materials for optoelectronic devices, including sensors and electroluminescent materials. researchgate.netresearchgate.net

Theoretical studies on polymers containing pyridazine have shown their potential as donor materials for polymer solar cells. scientific.net The hydrazinyl group in this compound offers a reactive handle to synthesize larger conjugated systems or to link the fluoropyridazine core to other photoactive or electroactive moieties, further expanding its potential in creating bespoke materials for optoelectronic applications.

Application in Functional Polymers and Advanced Materials

The bifunctional nature of this compound, featuring a modifiable pyridazine ring and a reactive hydrazinyl group, makes it a highly promising monomer for the synthesis of functional polymers and advanced materials.

The hydrazinyl (-NHNH2) group is a versatile functional group for polymerization. It can react with dicarboxylic acids or their derivatives to form polyhydrazides. These polyhydrazides can then undergo high-temperature cyclodehydration to yield polyoxadiazoles, a class of thermally stable polymers. The synthesis of polymers from pyridine-2,6-dicarbohydrazide (B1583541) is a known example of this approach. uobaghdad.edu.iq The reaction of the hydrazinyl group on the pyridazine core with chalcones or other dicarbonyl compounds provides a pathway to create larger heterocyclic systems that can be polymerized. nih.govresearchgate.net This versatility allows for the creation of a wide array of linear or cross-linked polymers where the unique properties of the fluorinated pyridazine core—such as polarity, thermal stability, and specific interactions—are imparted to the bulk material.

Molecular Recognition Studies and Property Modulation

The specific arrangement of atoms in this compound allows for precise control over its molecular properties, which is fundamental for applications in drug design and supramolecular chemistry.

Tuning of Physicochemical Properties (e.g., polarity, basicity) through Fluorine Incorporation

The incorporation of fluorine into N-heterocycles has a profound impact on their physicochemical properties. nih.gov Fluorine is the most electronegative element, and its presence on the pyridazine ring exerts a strong electron-withdrawing inductive effect. This effect significantly modulates the basicity of the nitrogen atoms within the pyridazine ring.

The stereoselective introduction of fluorine can lead to dramatic changes in a molecule's stability, conformational behavior, and hydrogen-bonding ability. nih.govbeilstein-journals.org Specifically, the electron-withdrawing nature of the C-F bond reduces the electron density on the ring nitrogens, making them less available to accept a proton. This results in a lower pKa value, meaning the compound becomes less basic. nih.gov This ability to finely tune basicity is a critical tool in medicinal chemistry, where controlling the ionization state of a drug molecule at physiological pH is essential for its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

The table below illustrates the general effect of fluorination on the key physicochemical properties of a pyridazine core.

| Property | Unsubstituted Pyridazine | Fluorinated Pyridazine | Rationale |

| Basicity (pKa) | Higher | Lower | The strong inductive electron-withdrawing effect of fluorine reduces the electron density on the ring nitrogen atoms, making them less basic. nih.gov |

| Dipole Moment | Moderate | Higher | The highly polar C-F bond increases the overall molecular dipole moment, enhancing polarity. beilstein-journals.org |

| Lipophilicity (LogD) | Higher | Lower | Increased polarity and potential for hydrogen bonding with the fluorine atom can decrease lipophilicity, improving aqueous solubility. |

This table presents illustrative trends based on established chemical principles.

Exploration of Pyridazine as a Less Lipophilic Aryl Replacement

In drug design and materials science, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful strategy. researchgate.net The pyridazine ring is increasingly recognized as an attractive bioisostere or replacement for the ubiquitous phenyl ring. mdpi.comresearchgate.net This substitution is often motivated by the desire to reduce lipophilicity, a key parameter that influences a drug's solubility, permeability, and metabolic profile.

The replacement of a C-H unit in a benzene (B151609) ring with a nitrogen atom to form pyridine, or two adjacent C-H units to form pyridazine, fundamentally alters the molecule's properties. The nitrogen atoms introduce a dipole moment and increase the molecule's polarity and hydrogen bond accepting capability. mdpi.com Consequently, pyridazine-containing compounds are generally less lipophilic and more water-soluble than their direct phenyl analogues. researchgate.net A matched molecular pair analysis has shown that replacing a benzene ring with an azine, such as pyridazine, leads to a reduction in the measured LogD value. mdpi.com This makes the pyridazine scaffold an advantageous substitute when aiming to optimize the physicochemical properties of a lead compound, potentially improving its pharmacokinetic profile. mdpi.comresearchgate.net

The table below compares the calculated lipophilicity (cLogP) of benzene with pyridazine and other common azines, highlighting the impact of nitrogen incorporation.

| Compound | Structure | cLogP |

| Benzene | C₆H₆ | 2.13 |

| Pyridine | C₅H₅N | 0.65 |

| Pyridazine | C₄H₄N₂ | 0.46 |

| Pyrimidine | C₄H₄N₂ | 0.14 |

| Pyrazine | C₄H₄N₂ | -0.21 |

Data sourced from comparative analyses in the literature. mdpi.comresearchgate.net

Conclusion and Future Research Directions

Summary of Current Academic Achievements for 3-Fluoro-6-hydrazinylpyridazine

The pyridazine (B1198779) nucleus is a well-established "privileged structure" in drug discovery, recognized for its chemical stability and synthetic accessibility. nih.govresearchgate.net Academic research has successfully utilized the closely related 3-hydrazinylpyridazine (B1252368) core to develop a multitude of derivatives with significant biological activities. A primary achievement lies in the synthesis of potent protein kinase inhibitors. nih.gov For instance, by employing scaffold hopping and hybridization strategies, researchers have designed and synthesized novel 3,6-disubstituted pyridazine derivatives that target the JNK1 pathway, showing promise as anticancer agents. acs.orgnih.gov

Furthermore, the hydrazinylpyridazine scaffold has been instrumental in creating potent inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. nih.govresearchgate.net Several synthesized derivatives have demonstrated impressive inhibitory potency, with IC₅₀ values extending into the nanomolar range. nih.govresearchgate.net The synthetic versatility of the hydrazinyl group has been exploited to react with various electrophiles, including sulfonyl chlorides, benzoyl chlorides, isocyanates, and isothiocyanates, leading to the creation of extensive chemical libraries for biological screening. acs.orgnih.gov These efforts have not only yielded compounds with potent anticancer activity but have also led to the discovery of molecules with vasorelaxant and potential agricultural applications. researchgate.netresearchgate.net

Identification of Emerging Challenges in Synthesis and Derivatization

Despite the synthetic utility of this compound, its preparation and derivatization are not without challenges. The synthesis of the core structure often involves a multi-step pathway, commonly beginning with a precursor such as 3,6-dichloropyridazine (B152260). acs.orgnih.govrsc.org The introduction of the hydrazinyl group via reaction with hydrazine (B178648) hydrate (B1144303) is a critical step that requires careful optimization. rsc.orgtandfonline.com The synthesis of the specific fluoro-analogue introduces further complexity, necessitating precise control over regioselectivity during the fluorination and hydrazinolysis steps.

A significant challenge lies in improving the efficiency and environmental footprint of these synthetic routes. While conventional methods can be effective, they may suffer from long reaction times and modest yields. researchgate.net To address this, green chemistry approaches, such as microwave-assisted synthesis, have been explored for analogous chloro-derivatives, demonstrating the potential for higher yields, drastically reduced reaction times, and significant energy savings. researchgate.net Another challenge emerges during derivatization. The high reactivity of the hydrazinyl moiety, while advantageous for creating diverse structures, can lead to difficulties in controlling reaction selectivity, potentially forming undesired side products. Future work must focus on developing more selective and high-yielding synthetic protocols to fully harness the potential of the this compound scaffold.

Untapped Potential in Novel Scaffold Development and Interdisciplinary Research

The untapped potential of this compound is substantial, particularly in the development of novel molecular scaffolds and fostering interdisciplinary collaborations. The strategy of "scaffold hopping," where the pyridazine ring replaces other heterocyclic systems like pyrazole (B372694), has already proven effective in designing new JNK1 inhibitors. acs.orgnih.gov This approach can be expanded to target other enzyme families, leveraging the unique structural and electronic features of the fluoropyridazine core.

Hybridization, the combination of the pyridazine scaffold with other known pharmacophores, is another promising avenue. acs.org The incorporation of the 4-fluorophenyl group, for example, has been shown to be critical for high JNK1 inhibitory activity. acs.org There is immense potential in exploring hybrids of this compound with other bioactive fragments to address different therapeutic areas. The utility of pyridazine derivatives is not confined to medicine; they have been investigated as plant growth regulators, insecticides, and herbicides. researchgate.netresearchgate.net This opens up avenues for interdisciplinary research, bridging medicinal chemistry with agricultural science. The development of this scaffold for applications in materials science, such as in the creation of ligands for metal coordination or novel organic electronic materials, remains a largely unexplored but potentially fruitful area of research. researchgate.net

Prospects for Advanced Computational Design and Experimental Validation

The future development of this compound derivatives will be significantly driven by advancements in computational chemistry. In silico methods are already integral to the discovery process, with molecular docking and molecular dynamics simulations being used to predict and rationalize the binding modes of pyridazine-based inhibitors in the active sites of protein targets like JNK1 and VEGFR-2. nih.govacs.orgnih.gov These computational insights guide the rational design of more potent and selective molecules.

Prospects for the future include the use of more sophisticated computational tools, such as quantum mechanics/molecular mechanics (QM/MM) methods, to gain a more accurate understanding of ligand-receptor interactions. Advanced techniques like free energy perturbation (FEP) calculations can provide more precise predictions of binding affinities, helping to prioritize synthetic targets. Furthermore, the application of artificial intelligence and machine learning algorithms to screen virtual libraries of this compound derivatives could accelerate the discovery of novel hits for a wide range of biological targets. These powerful predictive tools, however, must be synergistically coupled with robust experimental validation. The synthesis of computationally designed compounds and their subsequent evaluation in rigorous in vitro and in vivo biological assays will remain the definitive step in validating new therapeutic agents and materials derived from this versatile scaffold. nih.govnih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 3-Fluoro-6-hydrazinylpyridazine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves hydrazine substitution on fluorinated pyridazine precursors. For example:

- Step 1 : Fluorination of 6-chloropyridazine derivatives using fluorinating agents (e.g., KF/18-crown-6) under controlled temperatures (80–120°C) .

- Step 2 : Hydrazine substitution at the 6-position via nucleophilic aromatic substitution (NAS), requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) .

- Critical Factors : Solvent choice, reaction time, and stoichiometric ratios of hydrazine to precursor (typically 1.5–2:1) significantly impact purity (>95%) and yield (60–75%) .

Q. How can researchers ensure purity during purification of this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with eluents like ethyl acetate/hexane (3:7 ratio) to separate hydrazine byproducts .

- Recrystallization : Ethanol/water mixtures (70:30) at 0–4°C enhance crystal formation while removing unreacted precursors .